4-Boc-thiomorpholine-3-carboxylic acid amide

Peptide Synthesis Orthogonal Protection Solid‑Phase Synthesis

Choose 4-Boc-thiomorpholine-3-carboxylic acid amide for multistep peptide synthesis requiring orthogonal protection. Its Boc group enables acid-labile deprotection without exposing the secondary amine prematurely, unlike unprotected thiomorpholine-3-carboxamide (CAS 103742-31-0). The sulfur-containing thiomorpholine ring provides distinct conformational flexibility for neurological target binding. Substituting morpholine analogs alters ring electronics, risking potency loss. This protected amide ensures cleaner coupling, higher yields, and enantiopure access via polymer-supported synthesis for chiral SAR studies.

Molecular Formula C10H18N2O3S
Molecular Weight 246.33 g/mol
Cat. No. B12274528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-thiomorpholine-3-carboxylic acid amide
Molecular FormulaC10H18N2O3S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCSCC1C(=O)N
InChIInChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-4-5-16-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
InChIKeyGRCIRSQNWGAMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Boc-thiomorpholine-3-carboxylic acid amide: Orthogonally Protected Building Block for Sulfur-Containing Scaffolds


4-Boc-thiomorpholine-3-carboxylic acid amide (CAS 1263377-99-6; molecular formula C10H18N2O3S; MW 246.33) is a protected heterocyclic amino acid amide comprising a thiomorpholine ring, a tert-butoxycarbonyl (Boc) protecting group at the 4‑position, and a primary amide at the 3‑carboxylic acid position . The Boc group provides orthogonal, acid‑labile protection of the secondary amine, while the thiomorpholine scaffold introduces sulfur‑mediated conformational flexibility and potential for sulfur‑specific interactions [1]. This dual functionality positions the compound as a versatile intermediate in medicinal chemistry and peptide synthesis, where controlled deprotection and subsequent derivatization are required .

Why Generic Substitution of 4-Boc-thiomorpholine-3-carboxylic acid amide Fails: The Interplay of Boc Protection and Thiomorpholine Conformation


Interchanging 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide with superficially similar building blocks—such as unprotected thiomorpholine‑3‑carboxamide or Boc‑protected thiomorpholine‑3‑carboxylic acid—compromises orthogonal synthetic control and scaffold‑specific properties. The Boc group on the secondary amine is essential for multistep sequences requiring acid‑labile protection orthogonal to base‑sensitive functionalities [1]; its absence in thiomorpholine‑3‑carboxamide (CAS 103742‑31‑0) forces early‑stage amine exposure, leading to side reactions or requiring additional protection steps . Conversely, the carboxylic acid analog (4‑Boc‑thiomorpholine‑3‑carboxylic acid, CAS 128453‑98‑5) lacks the amide, altering hydrogen‑bonding capacity and coupling efficiency in peptide‑like constructs . Furthermore, substituting the thiomorpholine sulfur with oxygen (morpholine) changes ring electronics and conformational preferences, which can impact target binding in downstream biological applications [2]. The quantitative evidence below substantiates why this specific protected amide scaffold cannot be generically replaced without risking synthetic yield, purity, or biological outcome.

Quantitative Differentiation of 4-Boc-thiomorpholine-3-carboxylic acid amide from Structural Analogs


Orthogonal Protection: Boc Group Enables Acid‑Labile Deprotection Unavailable in Unprotected Amide

The presence of the Boc group in 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide confers orthogonal acid‑lability, a feature absent in the unprotected analog thiomorpholine‑3‑carboxamide (CAS 103742‑31‑0). In a representative synthetic workflow, Boc‑protected intermediates undergo clean deprotection with HCl/EtOAc or TFA, whereas the free amine of thiomorpholine‑3‑carboxamide would be prematurely reactive under basic coupling conditions, leading to side reactions and reduced yields [1]. This orthogonal protection is critical for multistep syntheses, as demonstrated in solid‑phase peptide synthesis protocols where Boc and Fmoc strategies are selectively employed .

Peptide Synthesis Orthogonal Protection Solid‑Phase Synthesis

Molecular Weight and Lipophilicity Differentiation from Morpholine Analog

Substitution of the thiomorpholine sulfur with oxygen (morpholine) yields a morpholine‑3‑carboxylic acid amide analog with different physicochemical properties. In a comparative SAR study of biaryl alkyl carboxylic acid derivatives, the morpholine‑containing amide exhibited antischistosomal activity down to 10 µM with no cytotoxicity up to 100 µM, whereas the thiomorpholine analog displayed a distinct activity profile attributable to sulfur‑mediated conformational and electronic differences [1]. Although direct molecular weight and lipophilicity data for the exact 4‑Boc‑protected compounds are not available, the sulfur atom increases molecular weight by approximately 16 g/mol and reduces hydrogen‑bond acceptor strength relative to oxygen, potentially altering membrane permeability and target binding [2].

Medicinal Chemistry SAR Studies Antischistosomal Activity

Purity Benchmark: ≥98% HPLC Purity Ensures Reproducible Coupling Efficiency

Commercially available 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide is supplied with a guaranteed purity of 98% (HPLC), as reported by multiple reputable vendors . In contrast, the unprotected thiomorpholine‑3‑carboxamide (CAS 103742‑31‑0) is often offered at lower purity grades (e.g., 95% or unspecified) due to its increased reactivity and tendency to form byproducts . Higher purity of the Boc‑protected building block minimizes impurities that can interfere with sensitive amide coupling reactions (e.g., EDCI/HOBt‑mediated activations), thereby improving isolated yields of downstream peptides or small molecules [1].

Analytical Chemistry Quality Control Peptide Coupling

Stereochemical Integrity: Polymer‑Supported Synthesis Enables Enantiopure Derivatives

While 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide is typically supplied as a racemate, the underlying thiomorpholine‑3‑carboxylic acid scaffold can be obtained in enantiopure form via stereoselective polymer‑supported synthesis. Králová et al. demonstrated that inclusion of triethylsilane in the cleavage cocktail yields morpholine/thiomorpholine‑3‑carboxylic acids with defined stereochemistry, enabling access to (R)- or (S)-configured building blocks [1]. This is a critical differentiator from unprotected thiomorpholine‑3‑carboxamide, which is not readily amenable to such stereocontrolled solid‑phase routes and may require costly chiral resolution .

Chiral Building Blocks Solid‑Phase Synthesis Medicinal Chemistry

High‑Value Application Scenarios for 4-Boc-thiomorpholine-3-carboxylic acid amide


Orthogonal Solid‑Phase Peptide Synthesis Incorporating Thiomorpholine Amides

In solid‑phase peptide synthesis (SPPS), 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide serves as an acid‑labile protected building block that can be sequentially coupled and deprotected without interfering with base‑sensitive side‑chain protecting groups. The Boc group is removed under mild acidic conditions (TFA or HCl/EtOAc) after amide bond formation, liberating the secondary amine for further derivatization or chain extension . This orthogonal strategy is not possible with the unprotected thiomorpholine‑3‑carboxamide, which would require additional protection–deprotection steps, increasing synthetic length and reducing overall yield [1].

Medicinal Chemistry Scaffold Diversification for Neurological Targets

The thiomorpholine core, featuring a sulfur atom in place of oxygen, confers distinct conformational flexibility and potential for sulfur‑mediated interactions with neurological receptors and enzymes. 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide is employed as a protected intermediate in the synthesis of novel drug candidates targeting neurological disorders . Its sulfur atom can engage in thioether‑like interactions or influence ring pucker, which may enhance binding affinity or selectivity relative to morpholine‑based analogs [2].

Synthesis of Enantiomerically Pure Thiomorpholine‑Derived Amides via Stereoselective Routes

Researchers requiring enantiopure thiomorpholine‑3‑carboxamide derivatives can leverage the stereoselective polymer‑supported synthesis methodology developed by Králová et al. [3]. By employing immobilized Fmoc‑Cys(Trt)‑OH and triethylsilane in the cleavage step, (R)- or (S)-configured thiomorpholine‑3‑carboxylic acids are obtained. Subsequent Boc protection and amidation yield the corresponding enantiopure 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide, which can be used directly in chiral SAR studies without the need for expensive chiral chromatography [4].

Building Block for DPP‑IV Inhibitor Lead Optimization

Thiomorpholine‑containing compounds have been evaluated as dipeptidyl peptidase IV (DPP‑IV) inhibitors, with several analogs showing promising in vitro activity and efficacy in mouse oral glucose tolerance tests [5]. 4‑Boc‑thiomorpholine‑3‑carboxylic acid amide provides a convenient, protected entry point for constructing focused libraries of thiomorpholine‑bearing DPP‑IV inhibitors. The Boc group ensures amine protection during library synthesis, and its clean deprotection enables rapid generation of free amine candidates for biological screening .

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